![molecular formula C8H4BrF3N2 B597726 3-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 1263061-60-4](/img/structure/B597726.png)
3-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine
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Overview
Description
Imidazo[1,2-a]pyridines, such as 3-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine, are a class of fused nitrogen-bridged heterocyclic compounds . They have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . The recent advances in the synthesis of imidazo[1,2-a]pyridines from 2016 to 2021 from various substrates have been summarized .
Molecular Structure Analysis
Imidazo[1,2-a]pyridines are considered as privileged structures because of their occurrence in many natural products . The molecular structure of this compound is not explicitly mentioned in the search results.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .
Scientific Research Applications
Synthesis and Structural Studies
Heterocyclic Compounds Synthesis : 3-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine has been synthesized as part of a series of heterocyclic compounds with an imidazole ring. These compounds were prepared through reactions involving 3-bromo-1,1,1-trifluoroacetone, which confirmed a previously proposed mechanism for such reactions (Abignente et al., 1986).
Structural Elucidation : The structure of 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile, a related compound, has been analyzed, revealing a planar imidazo[1,2-a]pyridine group and disordered fluorine and methyl groups (Fun et al., 2011).
Chemical Synthesis Improvements
Copper-Mediated Aerobic Oxidative Synthesis : A method for synthesizing 3-bromo-imidazo[1,2-a]pyridines using copper-mediated aerobic oxidative coupling has been developed. This method is notable for its tolerance of various functional groups and mild conditions (Zhou et al., 2016).
Ultrasound-Promoted Synthesis : An efficient synthesis of C3-brominated imidazo[1,2-a]pyridines has been achieved through ultrasound-promoted and Na2CO3-mediated regioselective bromination, avoiding metal catalysts and harsh conditions (Gui et al., 2020).
Transition-Metal-Free Synthesis : A transition-metal-free, visible-light-induced trifluoromethylation of imidazo[1,2-a]pyridines has been developed, enabling the efficient synthesis of 3-(trifluoromethyl)imidazo[1,2-a]pyridine derivatives (Zhou et al., 2019).
One-Pot Synthesis : Indium(III) bromide has been used for the first-time synthesis of imidazo[1,2-a]pyridines in a one-pot operation from 2-aminopyridine, aldehydes, and alkynes, proving its effectiveness for both alkyne and imine activation (Reddy et al., 2011).
Biological Applications
Antimicrobial and Anticancer Activity : Novel 1,2,3-triazole/isoxazole-functionalized imidazo[4,5-b]pyridine-2(3H)-one derivatives have been synthesized and demonstrated significant antimicrobial and anticancer activities (Banda et al., 2016).
Corrosion Inhibition : Imidazo[4,5-b] pyridine derivatives have been evaluated as inhibitors against mild steel corrosion, showing high inhibition performance, supported by various spectroscopic and computational approaches (Saady et al., 2021).
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are often used in the construction of various derivatives through strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis .
Mode of Action
The functionalization of imidazo[1,2-a]pyridines, which includes this compound, often involves radical reactions . These reactions can lead to the construction of various imidazo[1,2-a]pyridine derivatives .
Biochemical Pathways
The imidazo[1,2-a]pyridine scaffold is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This suggests that it may interact with multiple biochemical pathways, depending on the specific functional groups attached to the scaffold.
Pharmacokinetics
The compound’s molecular weight is reported to be 30904 , which could influence its pharmacokinetic properties
Result of Action
Compounds with the imidazo[1,2-a]pyridine scaffold have been associated with a wide range of applications in medicinal chemistry , suggesting that they may have diverse effects at the molecular and cellular level.
Action Environment
It is noted that the compound should be stored in an inert atmosphere at 2-8°c , indicating that temperature and atmospheric conditions could potentially influence its stability.
properties
IUPAC Name |
3-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-6-4-13-7-5(8(10,11)12)2-1-3-14(6)7/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPKKZHXCURCQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C(=C1)C(F)(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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